4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline 4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003483
InChI: InChI=1S/C9H3ClF4N2/c10-7-6-4(11)2-1-3-5(6)15-8(16-7)9(12,13)14/h1-3H
SMILES:
Molecular Formula: C9H3ClF4N2
Molecular Weight: 250.58 g/mol

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline

CAS No.:

Cat. No.: VC18003483

Molecular Formula: C9H3ClF4N2

Molecular Weight: 250.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline -

Specification

Molecular Formula C9H3ClF4N2
Molecular Weight 250.58 g/mol
IUPAC Name 4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline
Standard InChI InChI=1S/C9H3ClF4N2/c10-7-6-4(11)2-1-3-5(6)15-8(16-7)9(12,13)14/h1-3H
Standard InChI Key AWSTVXCJEIRDSZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)F)C(=NC(=N2)C(F)(F)F)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline features a bicyclic quinazoline core with three substituents:

  • Chlorine at the 4-position,

  • Fluorine at the 5-position,

  • Trifluoromethyl (-CF3_3) at the 2-position.

This arrangement creates a electron-deficient aromatic system, enhancing reactivity in nucleophilic substitution and cross-coupling reactions. The trifluoromethyl group contributes to metabolic stability and lipophilicity, factors critical in drug design.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC9H3ClF4N2\text{C}_9\text{H}_3\text{ClF}_4\text{N}_2
Molecular Weight250.58 g/mol
IUPAC Name4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline
Canonical SMILESC1=CC2=C(C(=C1)F)C(=NC(=N2)C(F)(F)F)Cl
CAS NumberNot publicly disclosed

Synthesis and Manufacturing

Cyclocondensation Approach

Quinazolines are typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amidines. For example, 7-fluoro-4-hydroxyquinazoline is prepared from 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether . Adapting this method, introducing a trifluoromethyl group at the 2-position would require halogenation or trifluoromethylation steps.

Nitration and Chlorination

A patent describing 4-chloro-7-fluoro-6-nitroquinazoline synthesis involves nitration of 7-fluoro-4-hydroxyquinazoline followed by chlorination with thionyl chloride . Similar steps could apply to the target compound, substituting nitro groups with trifluoromethyl via Ullmann or Suzuki couplings.

Table 2: Comparative Synthesis Routes for Related Quinazolines

CompoundStarting MaterialsKey StepsYield
7-Fluoro-4-hydroxyquinazoline 2-Amino-4-fluorobenzoic acidCyclocondensation, nitration73%
4-Chloro-7-fluoro-6-nitroquinazoline 7-Fluoro-4-hydroxyquinazolineNitration, chlorination68%

Challenges and Optimizations

  • Regioselectivity: Ensuring correct substituent placement requires controlled reaction conditions.

  • Purification: Isomer removal, as seen in the patent’s methanol washing step, is critical for yield improvement .

Biological Activities and Mechanisms

Antimicrobial Effects

Fluorine and chlorine atoms improve penetration through bacterial membranes. Derivatives with similar substitution patterns show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Metabolic Pathways

The 2-trifluoromethyl group resists oxidation by aldehyde oxidase, a common metabolic degradation route, potentially extending half-life compared to non-fluorinated analogs.

Applications in Drug Development

Kinase Inhibitors

The compound’s structure aligns with kinase inhibitor pharmacophores, suggesting utility in designing EGFR or VEGFR inhibitors. For example, substituting the 4-chloro group with amine moieties could yield potent analogs.

Antibacterial Agents

Electron-withdrawing groups enhance interactions with bacterial dihydrofolate reductase, a target for trimethoprim-like drugs.

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